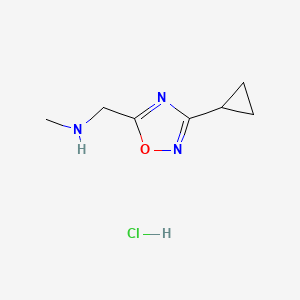
6-Benzylsulfanyl-chinoxalin
Übersicht
Beschreibung
6-Benzylsulfanyl-quinoxaline is a compound with the molecular formula C15H12N2S and a molecular weight of 252.34 .
Synthesis Analysis
Quinoxaline syntheses exploit multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis
The InChI code for 6-Benzylsulfanyl-quinoxaline is 1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 .Chemical Reactions Analysis
Quinoxalines exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
6-Benzylsulfanyl-quinoxaline is a yellow solid . It has a molecular weight of 252.34 .Wissenschaftliche Forschungsanwendungen
Design bioaktiver Moleküle
6-Benzylsulfanyl-chinoxalin dient als wichtiges Grundgerüst beim Design bioaktiver Moleküle. Seine strukturelle Vielseitigkeit ermöglicht die Entwicklung von Verbindungen mit einer breiten Palette biologischer Aktivitäten. Forscher nutzen Chinoxalin-Grundgerüste, um Moleküle zu schaffen, die mit verschiedenen biologischen Zielen interagieren können, was zu möglichen Anwendungen in der Medikamentenforschung und medizinischen Chemie führt .
Entwicklung von Farbstoffen und fluoreszierenden Materialien
Diese Verbindung ist entscheidend für die Synthese von Farbstoffen und fluoreszierenden Materialien. Aufgrund seiner Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren und emittieren, werden this compound-Derivate zur Herstellung von Farbstoffen für die biologische Färbung und fluoreszierenden Markern für bildgebende Verfahren verwendet .
Elektrolumineszierende Materialien
Die elektrolumineszierenden Eigenschaften von Chinoxalin-Derivaten machen sie für die Entwicklung organischer Leuchtdioden (OLEDs) geeignet. Diese Materialien sind entscheidend für die Produktion von Displays und Beleuchtungssystemen, die energieeffizient sind und eine hohe Farbreinheit aufweisen .
Organische Sensibilisatoren für Solarzellen
Chinoxalin-Derivate, darunter this compound, werden als organische Sensibilisatoren in Solarzellen eingesetzt. Sie spielen eine bedeutende Rolle bei der Umwandlung von Sonnenenergie in Elektrizität und tragen so zum Fortschritt der erneuerbaren Energietechnologien bei .
Polymere optoelektronische Materialien
Die Einarbeitung von this compound in polymere Materialien verbessert ihre optoelektronischen Eigenschaften. Diese Anwendung ist entscheidend für die Herstellung von fortschrittlichen Materialien, die in der Photovoltaik, Sensorik und anderen elektronischen Geräten verwendet werden .
Pharmakologische Anwendungen
Chinoxalin-Sulfonamid-Derivate, zu denen auch this compound gehört, zeigen eine breite Palette pharmakologischer Aktivitäten. Sie wurden auf ihr Potenzial als Diuretika, Antibakterien, Antimykotika, Neuropharmaka, Antileishmanien, Entzündungshemmer, Antitumormittel und Antikrebsmittel untersucht. Das therapeutische Potenzial dieser Verbindungen ist signifikant, da sie modifiziert werden können, um ihre Wirksamkeit gegen verschiedene Krankheiten zu verbessern .
Wirkmechanismus
Target of Action
Quinoxaline derivatives, which include 6-benzylsulfanyl-quinoxaline, have been known to interact with various biologically active pharmacophores, resulting in lead compounds with multi-faceted biological activity . These interactions involve specific as well as multiple targets .
Mode of Action
Quinoxaline derivatives have been observed to undergo new acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that 6-Benzylsulfanyl-quinoxaline may interact with its targets in a similar manner.
Biochemical Pathways
It is known that the flux of metabolites through metabolic pathways is controlled by exquisite mechanisms to ensure that the output of the pathways meets biological demand . It is plausible that 6-Benzylsulfanyl-quinoxaline, like other quinoxaline derivatives, may influence these metabolic pathways.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . Therefore, the ADME properties of 6-Benzylsulfanyl-quinoxaline may be influenced by such factors.
Result of Action
It is known that quinoxaline derivatives can cause dna damage . Therefore, it is plausible that 6-Benzylsulfanyl-quinoxaline may have similar effects.
Action Environment
It is known that the broad application of certain reactions, such as the suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions . Therefore, it is plausible that the action of 6-Benzylsulfanyl-quinoxaline may also be influenced by such environmental factors.
Zukünftige Richtungen
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This points to a growing interest in the development of compounds bearing a quinoxaline moiety for various treatments .
Biochemische Analyse
Biochemical Properties
6-Benzylsulfanyl-quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular responses.
Cellular Effects
The effects of 6-Benzylsulfanyl-quinoxaline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAP kinase pathway, which is crucial for cell proliferation and differentiation . Additionally, 6-Benzylsulfanyl-quinoxaline can alter gene expression patterns, leading to changes in the production of proteins that are vital for cell survival and function.
Molecular Mechanism
At the molecular level, 6-Benzylsulfanyl-quinoxaline exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction and cellular communication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzylsulfanyl-quinoxaline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Benzylsulfanyl-quinoxaline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Benzylsulfanyl-quinoxaline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and improvement of cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
6-Benzylsulfanyl-quinoxaline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a key role in its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism can result in the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 6-Benzylsulfanyl-quinoxaline within cells and tissues are critical for its biological effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . This distribution can affect the compound’s localization and its ability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of 6-Benzylsulfanyl-quinoxaline is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
6-benzylsulfanylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCZTXKBVGGKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



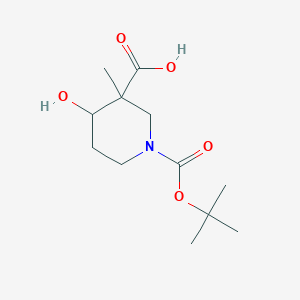
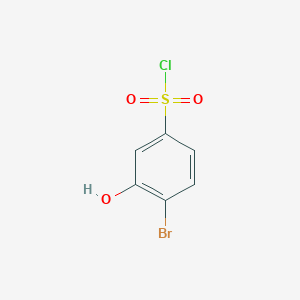
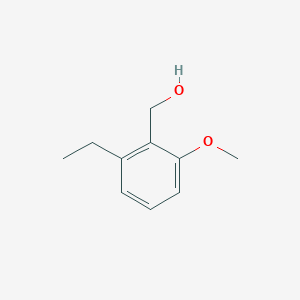
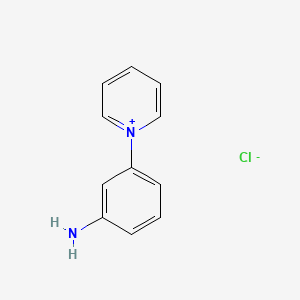


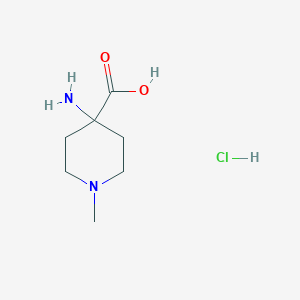
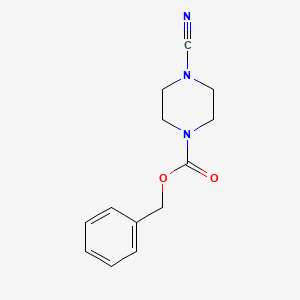


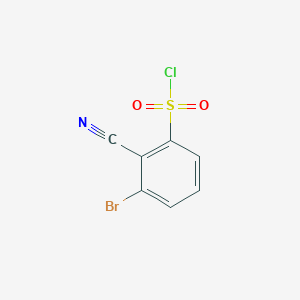
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
